molecular formula C11H8F2N2O B11796013 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol

6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B11796013
M. Wt: 222.19 g/mol
InChI Key: RSBXANUEASUJFX-UHFFFAOYSA-N
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Description

6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative featuring a 3,5-difluorophenyl substituent at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₁H₈F₂N₂O, with a molecular weight of 234.19 g/mol (calculated based on structural analysis). The compound is identified by synonyms such as ZINC96530928 and AKOS027456234, and its InChIKey is RSBXANUEASUJFX-UHFFFAOYSA-N .

The 3,5-difluorophenyl moiety enhances electronegativity and steric effects, which may impact binding affinity in medicinal chemistry applications. The compound is commercially available through three suppliers, suggesting its utility as a building block in organic synthesis or drug discovery .

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-2-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16)

InChI Key

RSBXANUEASUJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol can be contextualized by comparing it to analogous pyrimidine derivatives. Key differences in substituents, molecular weight, and physicochemical properties are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) H-Bond Donors/Acceptors Key Features Reference
6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol C₁₁H₈F₂N₂O 234.19 6-(3,5-F₂Ph), 2-Me, 4-OH 1 / 3 High electronegativity, moderate solubility
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 6-(3,5-Cl₂Ph), 2-Ph, 4-CF₃ 0 / 5 Lipophilic, bulky substituents
5-(2,4-Difluorophenyl)pyrimidin-4-ol C₁₀H₆F₂N₂O 220.17 5-(2,4-F₂Ph), 4-OH 1 / 3 Ortho/meta fluorine arrangement
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol C₁₁H₉IN₂O 312.11 6-(4-I-Ph), 2-Me, 4-OH 1 / 3 Heavy atom (I) for crystallography
6-(azetidin-3-yl)-2-methylpyrimidin-4-ol C₈H₁₁N₃O 165.19 6-azetidine, 2-Me, 4-OH 1 / 3 Polar, potential for ring interactions

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups: The 3,5-difluorophenyl group in the target compound enhances electronegativity compared to 3,5-dichlorophenyl () or 4-iodophenyl (). The trifluoromethyl group in ’s compound introduces strong lipophilicity, which may limit solubility but enhance membrane permeability in drug design .

Hydrogen-Bonding Capacity: All hydroxyl-containing analogs (e.g., 5-(2,4-Difluorophenyl)pyrimidin-4-ol in ) share similar H-bond donor/acceptor profiles, favoring interactions with biological targets like kinases or enzymes .

Molecular Weight and Applications :

  • Lower molecular weight compounds (e.g., 165.19 g/mol for the azetidine derivative in ) may exhibit better pharmacokinetic profiles, while heavier analogs (e.g., 312.11 g/mol for the iodophenyl compound in ) could serve as intermediates in radiolabeling or crystallography .

Biological Activity

6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a difluorophenyl moiety and a hydroxyl group, which contribute to its unique pharmacological properties. The presence of fluorine atoms enhances the compound's stability and lipophilicity, making it a candidate for drug development targeting various diseases.

  • Molecular Formula : C11H9F2N3O
  • Molecular Weight : 222.19 g/mol
  • IUPAC Name : 4-(3,5-difluorophenyl)-2-methyl-1H-pyrimidin-6-one
  • InChI Key : RSBXANUEASUJFX-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol exhibits significant antimicrobial and antiviral properties. Its mechanism of action is primarily attributed to its ability to interfere with metabolic pathways of pathogens, enhancing its potential as a therapeutic agent against resistant strains of bacteria and viruses.

Antimicrobial Activity

Studies have shown that this compound can inhibit various pathogens by modulating enzyme activities critical for microbial survival. The fluorinated phenyl ring increases binding affinity to biological targets, improving efficacy. For instance, compounds structurally similar to 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol have demonstrated effective inhibition against bacterial enzymes such as dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol can be influenced by its structural features. The following table summarizes the structural similarities and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-olSimilar pyrimidine structure with different fluorinationExhibits distinct biological activities
6-(Difluoromethyl)-2-methylpyrimidin-4-olContains difluoromethyl groupPotentially different reactivity patterns
4-(3-Fluorophenyl)-2-methylpyrimidin-6-oneFluorination at position threeDifferent pharmacological profiles

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays demonstrated that 6-(3,5-Difluorophenyl)-2-methylpyrimidin-4-ol effectively inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Enzyme Inhibition : The compound has been shown to inhibit COX-2 enzyme activity significantly, with IC50 values reported around 0.04μM0.04\mu M, indicating potent anti-inflammatory effects . This suggests potential applications in treating inflammatory diseases.
  • Drug Development Potential : Preliminary investigations highlight the compound's role in drug design against resistant pathogens. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies aimed at developing new therapeutics.

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